REACTION_CXSMILES
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C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:19]=[CH:18][C:17]2[CH2:16][CH2:15][CH2:14][NH:13][C:12]=2[N:11]=1)(C)(C)C.[ClH:21]>CCOC(C)=O>[ClH:21].[ClH:21].[N:11]1[C:12]2[NH:13][CH2:14][CH2:15][CH2:16][C:17]=2[CH:18]=[CH:19][C:10]=1[CH2:9][CH2:8][NH2:7] |f:3.4.5|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was purged with argon for 1 h
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in acetonitrile
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Type
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CONCENTRATION
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Details
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concentrated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |